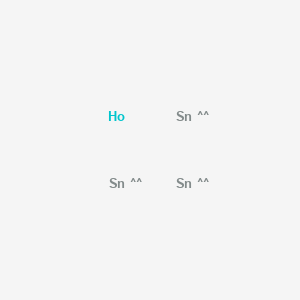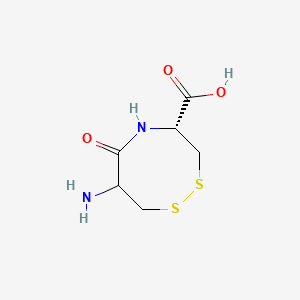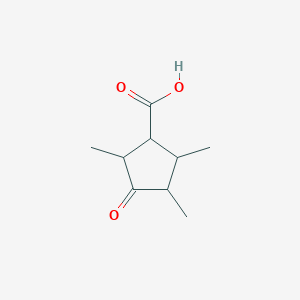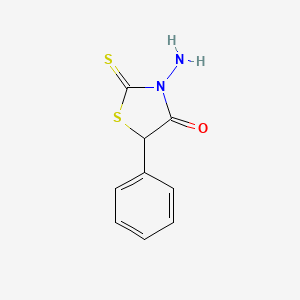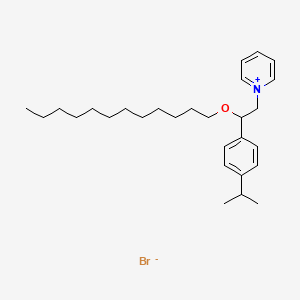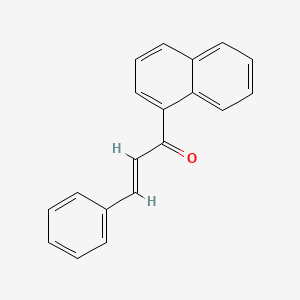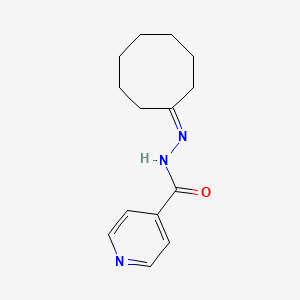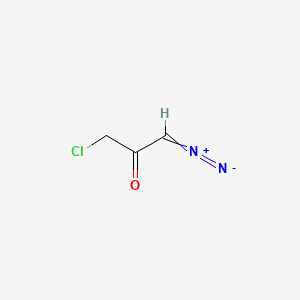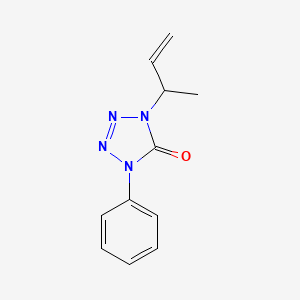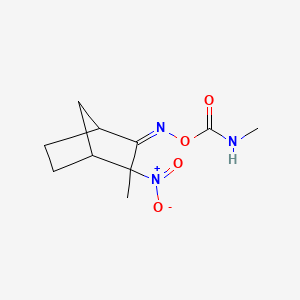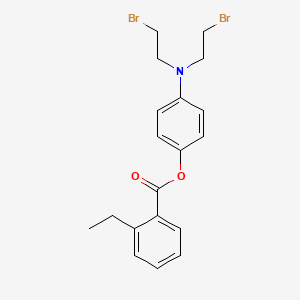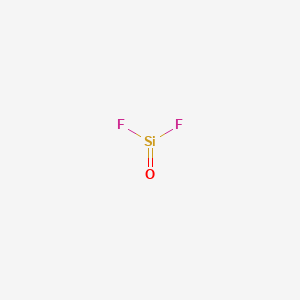
Difluorooxosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has a molecular weight of 82.0817 g/mol and is recognized by its CAS Registry Number 14041-22-6 . This compound is notable for its unique structure, which includes a silicon atom bonded to two fluorine atoms and one oxygen atom.
Méthodes De Préparation
Difluorooxosilane can be synthesized through the reaction of silicon monoxide (SiO) with fluorine gas (F₂) under controlled conditions. This reaction typically occurs in a matrix isolation setup, where the reactants are isolated in an inert gas matrix at low temperatures to prevent unwanted side reactions . The reaction can be represented as follows: [ \text{SiO} + \text{F}_2 \rightarrow \text{F}_2\text{OSi} ]
Analyse Des Réactions Chimiques
Difluorooxosilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to form silicon-containing compounds.
Substitution: this compound can participate in substitution reactions where the fluorine atoms are replaced by other substituents. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
Difluorooxosilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-fluorine compounds.
Biology: Its unique properties make it useful in the study of silicon-based biochemistry.
Medicine: Research is ongoing into its potential use in medical imaging and diagnostics.
Industry: It is used in the semiconductor industry for the production of silicon-based materials
Mécanisme D'action
The mechanism by which difluorooxosilane exerts its effects involves its ability to interact with various molecular targets. The silicon-fluorine bonds are highly reactive, allowing the compound to participate in a range of chemical reactions. These interactions can lead to the formation of new compounds and the modification of existing ones .
Comparaison Avec Des Composés Similaires
Difluorooxosilane is unique compared to other silicon-fluorine compounds due to its specific structure and reactivity. Similar compounds include:
Silicon tetrafluoride (SiF₄): A gas used in the semiconductor industry.
Hexafluorosilicic acid (H₂SiF₆): Used in water fluoridation and as a precursor to other fluorosilicates.
Trifluoromethylsilane (CF₃SiH₃): Used in organic synthesis for introducing trifluoromethyl groups
This compound stands out due to its unique combination of silicon, oxygen, and fluorine atoms, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
14041-22-6 |
|---|---|
Formule moléculaire |
F2OSi |
Poids moléculaire |
82.081 g/mol |
Nom IUPAC |
difluoro(oxo)silane |
InChI |
InChI=1S/F2OSi/c1-4(2)3 |
Clé InChI |
KSMSUXMVDODGKV-UHFFFAOYSA-N |
SMILES canonique |
O=[Si](F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


